Product packaging for 3-Iodo-2-hexanone(Cat. No.:CAS No. 116016-09-2)

3-Iodo-2-hexanone

Cat. No.: B14302536
CAS No.: 116016-09-2
M. Wt: 226.06 g/mol
InChI Key: KXXZJZVLUDIVAW-UHFFFAOYSA-N
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Description

3-Iodo-2-hexanone is a useful research compound. Its molecular formula is C6H11IO and its molecular weight is 226.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11IO B14302536 3-Iodo-2-hexanone CAS No. 116016-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116016-09-2

Molecular Formula

C6H11IO

Molecular Weight

226.06 g/mol

IUPAC Name

3-iodohexan-2-one

InChI

InChI=1S/C6H11IO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3

InChI Key

KXXZJZVLUDIVAW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C)I

Origin of Product

United States

Contextualization Within Alpha Halo Ketone Chemistry

Alpha-halo ketones are a class of organic compounds characterized by a halogen atom attached to the carbon atom immediately adjacent (the α-carbon) to a carbonyl group. wikipedia.org This proximity of the electron-withdrawing halogen and carbonyl groups imparts unique chemical properties to the molecule. nih.gov The general structure can be represented as RR′C(X)C(=O)R″, where X is a halogen. wikipedia.org

The reactivity of α-halo ketones is largely dictated by the presence of these two functional groups. The carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov Furthermore, the hydrogen atoms on the carbon neighboring the carbonyl group (the α'-carbon) are acidic and can be removed by a base to form an enolate. wikipedia.org

These characteristics make α-halo ketones valuable intermediates in a variety of organic transformations, including nucleophilic substitution, elimination reactions, and rearrangements like the Favorskii rearrangement. fiveable.mewikipedia.org

Significance As a Versatile Synthetic Intermediate

Direct Alpha-Iodination Strategies

Direct alpha-iodination involves the introduction of an iodine atom at the carbon atom adjacent to the carbonyl group of the ketone. Several reagents and systems have been developed to achieve this transformation efficiently and, in some cases, with high regioselectivity.

Utilizing Iodine-Ammonium Cerium(IV) Nitrate (CAN) Systems

The direct α-iodination of various ketones, including 2-hexanone, can be effectively carried out using a combination of iodine and ammonium cerium(IV) nitrate (CAN) in solvents like acetic acid or various alcohols. oup.comcapes.gov.br This method has been shown to produce the corresponding α-iodo ketones in high yields. oup.comcapes.gov.br The use of CAN is advantageous as it proceeds under milder conditions compared to some other methods and is more active than other cerium(IV) salts. oup.com Research has shown that two moles of the α-iodo ketone can be formed from one mole of iodine, and the added iodine is almost completely consumed. oup.com

In the case of unsymmetrical ketones such as 2-hexanone, the reaction in alcohols like methanol (B129727), ethanol, 1-propanol, and 2-propanol can yield a regioselective iodination product. oup.comcapes.gov.br Specifically, the reaction of 2-hexanone with iodine-CAN in methanol has been reported to give 1-iodo-2-hexanone as the major product. oup.com

Application of N-Iodosuccinimide (NIS) in Alpha-Iodination Protocols

N-Iodosuccinimide (NIS) is another key reagent for the α-iodination of ketones. rsc.org It is often considered a more reactive iodinating agent than molecular iodine. researchgate.net NIS can be used to iodinate ketones by reacting it with the corresponding enol acetates. orgsyn.orgacs.org This method has found applications in complex molecule synthesis, such as in the steroid field. orgsyn.org The reaction of enol acetates with NIS is believed to proceed through an ionic mechanism. orgsyn.org For instance, the reaction of 2-hexanone can be performed by first converting it to its enol acetate, which is then treated with NIS. researchgate.net

Regioselective Iodination of Unsymmetrical Ketones

The regioselective iodination of unsymmetrical ketones, where there are two different alpha-carbons that can be iodinated, is a significant challenge in synthetic chemistry. For 2-hexanone, iodination can occur at either the C1 (methyl) or C3 (methylene) position.

As mentioned earlier, the iodine-CAN system in methanol has been shown to regioselectively produce 1-iodo-2-hexanone from 2-hexanone. oup.comoup.com This indicates a preference for iodination at the less substituted α-carbon under these conditions.

The acid-catalyzed halogenation of ketones generally proceeds through an enol intermediate. libretexts.orgopenstax.org For unsymmetrical ketones, the formation of the more substituted enol is typically favored, which would lead to iodination at the more substituted α-carbon. libretexts.org For example, the bromination of 2-methylcyclohexanone (B44802) occurs primarily at the more substituted α-position. openstax.org However, the regioselectivity can be influenced by the specific reagents and reaction conditions used.

Exploration of Alternative Iodinating Reagents

Several other reagents have been explored for the α-iodination of ketones.

Iodine-Copper(II) Acetate: This reagent system in acetic acid can be used for the α-iodination of ketones. oup.comresearchgate.net However, it can suffer from drawbacks such as the loss of iodine as metallic iodide and low regioselectivity with unsymmetrical ketones. oup.com The combination of copper(II) oxide and iodine in methanol has been presented as a highly efficient and clean method for the direct α-iodination of aromatic ketones. organic-chemistry.orgorganic-chemistry.org

Iodine-Mercury(II) Chloride: The reaction of carbonyl compounds with iodine-mercury(II) chloride has been reported to yield α-iodo ketones. oup.commanac-inc.co.jp This method, however, was found to be not applicable to cyclic ketones. oup.com

Indirect Synthetic Approaches to this compound

Indirect methods for synthesizing α-iodo ketones often involve the conversion of a different starting material into the desired product.

Halogen Interchange Reactions from Bromo Compounds

A common indirect route to α-iodo ketones is through a halogen interchange reaction, specifically the Finkelstein reaction. oup.commanac-inc.co.jp This involves treating an α-bromo ketone with an iodide salt, typically sodium iodide in acetone. oup.commanac-inc.co.jp The equilibrium of this SN2 reaction is driven by the precipitation of the less soluble sodium bromide in acetone. Therefore, this compound could be synthesized by first preparing 3-bromo-2-hexanone and then subjecting it to a halogen exchange with sodium iodide. For α-bromoketones, the reaction can also be carried out by heating with potassium iodide in acetic acid. manac-inc.co.jp

Reactions Involving Enol Acetates or Silyl Ethers with Iodine Reagents

The reaction of ketone enolates, stabilized as enol acetates or silyl enol ethers, with electrophilic iodine sources is a cornerstone for the regioselective synthesis of α-halo ketones. For an unsymmetrical ketone like 2-hexanone, generating the correct enolate isomer is key to ensuring the formation of this compound over 1-iodo-2-hexanone.

The regioselective preparation of the required silyl enol ether of 2-hexanone can be achieved by using either kinetic or thermodynamic control conditions. rsc.org For instance, kinetic deprotonation using a bulky base like lithium diisopropylamide (LDA) at low temperatures preferentially removes a proton from the less-hindered methyl group (C1), leading to the 1-(trimethylsilyloxy)hex-1-ene. Conversely, thermodynamic conditions, which allow for equilibration, favor the formation of the more substituted and stable silyl enol ether, (Z)-2-(trimethylsilyloxy)hex-2-ene. This thermodynamically favored silyl enol ether is the key intermediate for the synthesis of this compound.

Once the desired silyl enol ether is formed, it can be treated with various iodine reagents to yield the α-iodoketone. Common iodinating agents for this transformation include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). oup.com The reaction proceeds via electrophilic attack of the iodine reagent on the electron-rich double bond of the silyl enol ether.

A similar strategy involves the use of enol acetates. The enol acetate of 2-hexanone can be reacted with reagents like N-Iodosuccinimide to produce the corresponding α-iodoketone. oup.com

Table 1: Iodination of 2-Hexanone Silyl Enol Ether

Reactant Reagent Product Reference

Derivatization from Precursor Molecules (e.g., Alcohols, Mesylates)

The direct iodination of the parent ketone, 2-hexanone, offers a more direct route, bypassing the need to pre-form an enol derivative. However, controlling the regioselectivity of this direct approach is a significant challenge. Research has shown that the direct α-iodination of unsymmetrical ketones like 2-hexanone can be achieved with high regioselectivity using a system of iodine and cerium(IV) ammonium nitrate (CAN) in an alcohol solvent, such as methanol. oup.comoup.comcapes.gov.br This method preferentially yields the product of iodination at the more substituted α-carbon (C3), affording this compound. researchgate.netresearchgate.net The reaction is thought to proceed through an enol or enolate intermediate, with the cerium salt playing a crucial role in promoting the reaction. oup.com

Another important synthetic strategy involves the derivatization of precursor molecules, particularly alcohols. The secondary alcohol, 2-hexanol, can be oxidized to 2-hexanone using standard oxidizing agents like chromic acid or potassium dichromate, which can then be subjected to regioselective iodination as described above. github.ioquora.com

A more refined approach for stereoselective synthesis involves the use of a chiral hydroxy precursor, such as 3-hydroxy-2-hexanone. This alcohol can be converted into a good leaving group, for example, a mesylate (methanesulfonate), by reacting it with methanesulfonyl chloride in the presence of a base. wiley-vch.de Subsequent nucleophilic substitution with an iodide source, such as sodium iodide, proceeds via an SN2 mechanism to yield this compound. google.com This derivatization from an alcohol via a mesylate is particularly valuable for controlling stereochemistry, as the SN2 reaction typically occurs with an inversion of configuration at the chiral center.

Table 2: Synthesis of this compound from Precursors

Precursor Reagents Intermediate Final Product Reference
2-Hexanone I₂ / Ce(NH₄)₂(NO₃)₆ in MeOH - This compound oup.comcapes.gov.br
2-Hexanol K₂Cr₂O₇ / H₂SO₄ 2-Hexanone 2-Hexanone (for subsequent iodination) github.ioquora.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound is of significant interest, particularly for applications in natural product synthesis and medicinal chemistry. Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu

The synthesis of enantiomerically enriched this compound can be strategically approached starting from a chiral precursor. The synthesis of (3R)-3-hydroxy-2-hexanone, a known male sex pheromone of certain longhorn beetles, has been reported. researchgate.net This chiral α-hydroxy ketone serves as an ideal starting point. As mentioned previously, converting the hydroxyl group into a mesylate or tosylate, followed by SN2 displacement with iodide, would lead to the formation of (3S)-3-iodo-2-hexanone due to the inversion of stereochemistry. google.com To obtain the (3R)-enantiomer of the iodo-ketone, one would need to start with (3S)-3-hydroxy-2-hexanone.

An alternative pathway to chiral 3-hydroxy-2-hexanone involves the asymmetric dihydroxylation of the silyl enol ether of 2-hexanone. This approach has been demonstrated for the closely related 2-pentanone and 5-methyl-2-hexanone. researchgate.net Using Sharpless asymmetric dihydroxylation with AD-mix-α or AD-mix-β as the chiral reagent allows for the preparation of (S)- or (R)-3-hydroxy-ketones, respectively, with high enantiomeric excess. researchgate.net These chiral hydroxy-ketones can then be converted to the corresponding chiral iodo-ketones as described above.

Table 3: Stereoselective Synthesis Pathways

Starting Material Key Reaction Chiral Intermediate Final Product Reference
(3R)-3-Hydroxy-2-hexanone Mesylation then SN2 with Iodide (3R)-3-(Methylsulfonyloxy)-2-hexanone (3S)-3-Iodo-2-hexanone google.comresearchgate.net
(Z)-2-(trimethylsilyloxy)hex-2-ene Sharpless Asymmetric Dihydroxylation (AD-mix-β) (R)-3-Hydroxy-2-hexanone (S)-3-Iodo-2-hexanone (after derivatization) researchgate.net

Table of Mentioned Compounds

Compound Name
1-Iodo-2-hexanone
1-(trimethylsilyloxy)hex-1-ene
(3R)-3-Hydroxy-2-hexanone
(3S)-3-Iodo-2-hexanone
(Z)-2-(trimethylsilyloxy)hex-2-ene
2-Hexanol
2-Hexanone
2-Pentanone
3-Hydroxy-2-hexanone
This compound
5-Methyl-2-hexanone
Cerium(IV) ammonium nitrate
Iodine
Iodine monochloride
Lithium diisopropylamide
Methanesulfonyl chloride
N-Iodosuccinimide

Chemical Reactivity and Transformational Chemistry of 3 Iodo 2 Hexanone

Nucleophilic Substitution Reactions at the Iodinated Carbon Center

The carbon-iodine bond in 3-Iodo-2-hexanone is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-I bond, making the α-carbon more electron-deficient and thus a prime target for nucleophiles. nih.gov

SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions of α-haloketones, such as this compound, predominantly proceed via an SN2 pathway. jove.comntu.edu.sgjove.com This mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the backside, leading to the displacement of the iodide leaving group. pdx.edu The rate of this bimolecular reaction is dependent on the concentrations of both the α-haloketone and the nucleophile. pdx.edu For α-haloketones, the use of less basic nucleophiles is generally preferred to avoid competing side reactions like enolate formation. jove.comntu.edu.sgjove.com

In contrast, the SN1 pathway is energetically unfavorable for α-halocarbonyl compounds like this compound. jove.comntu.edu.sgjove.com This is because the SN1 mechanism involves the formation of a carbocation intermediate at the α-position. savemyexams.com This α-carbonyl carbocation is destabilized by both the electrostatic repulsion with the carbonyl group's bond dipole and unfavorable resonance structures where the oxygen atom bears a positive charge. jove.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

FeatureS>N1 PathwaySN2 Pathway
Mechanism Two-step, involves a carbocation intermediate. savemyexams.comOne-step, concerted reaction. pdx.edu
Rate Determining Step Formation of the carbocation. savemyexams.comNucleophilic attack. pdx.edu
Reactivity of this compound Unfavorable due to destabilized α-carbonyl carbocation. jove.comFavorable, especially with less basic nucleophiles. jove.comntu.edu.sgjove.com
Stereochemistry Leads to racemization if the α-carbon is chiral. pdx.eduResults in inversion of stereochemistry. pdx.edu
Nucleophile Requirement Weak nucleophiles are sufficient. libretexts.orgStronger, but less basic, nucleophiles are preferred. jove.comntu.edu.sgjove.com

Intramolecular Cyclization Reactions

The dual reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netwikipedia.orgnih.gov In these reactions, a nucleophilic center within the same molecule attacks the iodinated carbon, leading to the formation of a cyclic structure. For instance, α-haloketones can react with thioamides or thioureas to form thiazoles and aminothiazoles, respectively. wikipedia.org They are also key starting materials in the Hantzsch pyrrole (B145914) synthesis, reacting with dicarbonyls and ammonia (B1221849) to yield pyrroles. wikipedia.org The adjacent electron-withdrawing effects of the carbonyl group and the iodine atom facilitate this smooth intramolecular Cα attack by nucleophiles. thieme-connect.com

Elimination Reactions Leading to Unsaturated Ketones

In the presence of a suitable base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. This reaction typically proceeds via an E2 mechanism, where a base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-position), and the iodide ion is simultaneously eliminated. libretexts.org The use of a sterically hindered base, such as pyridine, is often employed to favor the E2 pathway and minimize competing nucleophilic substitution reactions. libretexts.org This transformation is synthetically useful as it introduces a carbon-carbon double bond conjugated with the carbonyl group, a key structural motif in many organic molecules.

Carbonyl Group Reactivity

The carbonyl group of this compound is also a site of significant chemical reactivity, participating in nucleophilic addition and reactions involving its α-protons.

Nucleophilic Addition Reactions

Like other ketones, the carbonyl carbon of this compound is electrophilic and can be attacked by nucleophiles. libretexts.org This nucleophilic addition involves the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org However, in the case of α-haloketones, the reactivity of the α-carbon towards nucleophilic substitution often competes with addition to the carbonyl group. The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.

Alpha-Proton Reactivity and Enolization

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (α-protons) in this compound are acidic due to the electron-withdrawing effect of the carbonyl group. chemistry.coach In the presence of a base, these protons can be removed to form a resonance-stabilized enolate ion. chemistry.coach This enolate can then act as a nucleophile in various reactions. The formation of the enolate is a key step in many reactions of ketones, including aldol (B89426) additions and halogenation. chemistry.coachmsu.edu

The enolate can also be protonated to form an enol, which is a constitutional isomer of the ketone that has a hydroxyl group attached to a carbon-carbon double bond. chemistry.coach The interconversion between the keto and enol forms is known as tautomerization and is catalyzed by both acids and bases. chemistry.coach The formation of the enol intermediate is crucial in the acid-catalyzed α-halogenation of ketones. libretexts.org

Reductive Transformations of the Ketone and/or Iodide Functionality

The presence of two distinct reducible functional groups, the ketone and the carbon-iodine bond, allows for selective transformations under different conditions.

Deiodination: The carbon-iodine bond in α-iodo ketones can be selectively reduced to yield the parent ketone. A notable method involves the use of active metallic bismuth, prepared from the reduction of bismuth trichloride (B1173362) (BiCl₃) with sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. tandfonline.com This system effectively dehalogenates α-iodo ketones to their corresponding parent ketones in high yields at room temperature. tandfonline.com The general transformation is shown below:

Reaction: α-Iodo ketone → Parent Ketone

Reagent: Metallic Bismuth (from BiCl₃/NaBH₄)

Observation: α-Iodo ketones are reduced more readily than their bromo- or chloro-analogs under these conditions. tandfonline.com

Ketone Reduction: The carbonyl group of α-halo ketones can be stereoselectively reduced to an α-halo alcohol. This transformation is particularly valuable for creating chiral building blocks for organic synthesis. google.com Bioreduction using isolated enzymes, such as ketoreductases, or whole-cell systems can achieve high enantioselectivity. google.com For instance, the reduction of 2-hexanone (B1666271), the parent ketone of the title compound, to (S)-(+)-2-hexanol has been demonstrated using Raney nickel powder electrodes modified with (R,R)-(+)-tartaric acid, indicating the potential for stereoselective reduction of the carbonyl group in this compound as well. beilstein-journals.org

Table 1: Reductive Transformations

Transformation Reagent/Catalyst Product Reference
Deiodination Metallic Bismuth 2-Hexanone tandfonline.com

Oxidative Transformations of the Ketone and/or Iodide Functionality

Oxidative reactions of this compound can proceed at the α-carbon or involve the iodine atom, leading to more highly oxidized species.

A significant oxidative pathway involves the transformation of the α-iodo ketone into a hypervalent iodine intermediate. sci-hub.se This is a key step in the sodium iodide-catalyzed direct α-alkoxylation of ketones, where the α-iodo ketone is not the final product but an intermediate that undergoes further oxidation. sci-hub.seresearchgate.net This subsequent oxidation enables coupling with weak nucleophiles like alcohols, a process that does not typically occur via standard nucleophilic substitution on the α-iodo ketone itself. sci-hub.se

Hypervalent iodine reagents can also be used to directly functionalize the ketone. For example, the α-hydroxylation of 2-hexanone has been successfully achieved using (diacetoxyiodo)benzene (B116549) in a mixture of potassium hydroxide (B78521) and methanol (B129727). researchgate.net This suggests a similar transformation is feasible for this compound, potentially leading to the formation of 3-hydroxy-3-iodo-2-hexanone, although the stability of such a product would need consideration. The general mechanism for such α-functionalizations often involves the formation of an enolate, which then attacks the hypervalent iodine reagent. researchgate.net

Table 2: Oxidative Transformations & Related Reactions

Starting Material Reagent/Catalyst Key Intermediate/Process Product Type Reference
Ketone NaI / Oxidant α-Iodo Ketone α-Alkoxylated Ketone sci-hub.se
2-Hexanone (Diacetoxyiodo)benzene Enolate attack on I(III) α-Hydroxy Ketone researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govchemie-brunschwig.cheie.gr These reactions typically involve the oxidative addition of the C-I bond to a low-valent transition metal catalyst, most commonly palladium. chemie-brunschwig.ch

Carbonylative Suzuki-Miyaura Coupling: While not demonstrated specifically on this compound, the carbonylative Suzuki-Miyaura coupling of α-iodo esters with arylboronic acids provides a strong precedent. rsc.orgrsc.org In this reaction, a palladium catalyst facilitates the coupling of the alkyl iodide, an arylboronic acid, and carbon monoxide to generate β-keto esters. rsc.org A similar reaction with this compound would be expected to yield β-diketones. The proposed mechanism involves both radical and palladium-catalyzed pathways. rsc.orgrsc.org

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. chemie-brunschwig.ch A carbonylative Heck reaction has been reported for 2-iodoglycals, which are structurally similar to α-iodo ketones, to produce α,β-unsaturated 2-ketoglycosides. researchgate.net This suggests that this compound could potentially couple with various alkenes in the presence of a palladium catalyst.

Table 3: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Catalyst System (Typical) Product Type Reference (Analogous)
Suzuki-Miyaura Arylboronic Acid Pd Catalyst, Base 3-Aryl-2-hexanone chemie-brunschwig.ch
Carbonylative Suzuki-Miyaura Arylboronic Acid, CO PdCl₂(PPh₃)₂, Base 3-Aroyl-2-hexanone rsc.org
Heck Alkene Pd Catalyst, Base 3-Alkenyl-2-hexanone chemie-brunschwig.ch

Reactions Involving Reactive Intermediates (e.g., Radicals, Carbanions, Enolates)

The reactivity of this compound is also dictated by its ability to form various reactive intermediates.

Radicals: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form an α-carbonyl radical. This intermediate is implicated in several reactions. For instance, the reaction of α-iodo ketones with triethylborane (B153662) is proposed to proceed through an α-carbonyl radical. oup.com Furthermore, radical cyclization reactions of α-iodo ketones can be used to form cyclic structures. capes.gov.br The proposed mechanism for the carbonylative Suzuki-Miyaura coupling of related α-iodo esters also involves a radical intermediate. rsc.org

Carbanions: While less common for α-halo ketones due to the inductive effect of the halogen, carbanionic species can be involved under specific conditions. The haloform reaction, which occurs with methyl ketones in the presence of a halogen and excess base, proceeds through an enolate to form a tri-halogenated intermediate. libretexts.org The subsequent cleavage involves a trihalomethyl carbanion (:CX₃⁻) acting as a leaving group, which is stabilized by the inductive effect of the halogens. libretexts.org

Enolates: The most common reactive intermediate formed from this compound is the enolate. Treatment with a base will preferentially remove a proton from the α-carbon (C1 or C3). The resulting enolate is an ambident nucleophile, capable of reacting at either the carbon or the oxygen atom. libretexts.orglibretexts.org Enolate formation is the first step in many reactions, including base-promoted halogenation and aldol-type condensations. libretexts.orgliu.edu The reaction of preformed lithium enolates in Michael additions demonstrates their utility as potent carbon nucleophiles. cdnsciencepub.com For this compound, enolate formation at C1 would lead to reactions typical of ketones, while enolate formation at C3 (with subsequent loss of iodide) is a pathway for Favorskii rearrangement-type products.

Table 4: Compound Names Mentioned in the Article

Compound Name
(Diacetoxyiodo)benzene
(R,R)-(+)-Tartaric acid
2-Hexanone
3-Iodo-2-hexanol
This compound
Bismuth trichloride
Carbon monoxide
m-Iodosylbenzoic acid
Palladium
Sodium borohydride

Spectroscopic Analysis and Structural Characterization of 3 Iodo 2 Hexanone

Role in Organic Synthesis

α-Iodo ketones, including 3-Iodo-2-hexanone, are highly valuable intermediates in organic synthesis. thieme-connect.com Their utility stems from the high reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the α-carbon (C3) highly susceptible to nucleophilic attack.

This reactivity allows for the formation of a wide variety of new chemical bonds. For example:

Substitution Reactions: Reaction with nucleophiles such as amines, thiols, or alkoxides can introduce new functional groups at the α-position, leading to the synthesis of α-amino ketones, α-thio ketones, and α-alkoxy ketones. rsc.org

Annulation Reactions: They can act as dielectrophiles in reactions with dinucleophiles, leading to the formation of complex carbocyclic and heterocyclic ring systems, which are common scaffolds in medicinal chemistry. acs.org

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR)

Potential Biological Activities

Many organic compounds containing iodine exhibit biological activity, often used in medicine as therapeutic agents or diagnostic tools. thieme-connect.com For instance, certain iodo-quinoline derivatives have demonstrated antimicrobial properties. nih.gov While no specific biological activities have been reported for this compound itself, its status as a reactive α-iodo ketone makes it a potential building block for the synthesis of more complex molecules with potential pharmacological relevance.

Computational Chemistry and Theoretical Investigations of 3 Iodo 2 Hexanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 3-iodo-2-hexanone, offering a theoretical lens through which to view its reactivity and properties. ni.ac.rs

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap generally implying greater stability and lower reactivity. ekb.egirjweb.com

For ketones, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. The presence of an iodine atom at the α-position, as in this compound, influences the energies of these orbitals. The electronegativity and size of the iodine atom can affect the electron distribution within the molecule, thereby modulating the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict these orbital energies and the resulting energy gap. irjweb.com This information is valuable for predicting how this compound will interact with other reagents. For instance, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack at the carbonyl carbon. wuxiapptec.com

Table 1: Theoretical Electronic Properties

Parameter Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests stronger electron-donating character.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, making it more electrophilic. wuxiapptec.com

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. ekb.eg A smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map displays regions of varying electrostatic potential on the molecule's surface.

For this compound, the MEP would reveal key features:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The area around the carbonyl oxygen atom is expected to show a strong negative potential due to the presence of lone pairs of electrons.

Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. The carbonyl carbon and the carbon atom bonded to the iodine would likely exhibit positive potential.

Zero Potential (Green): These areas are neutral.

The MEP analysis for this compound would provide a visual representation of its reactive sites, complementing the information derived from HOMO-LUMO analysis. It helps in understanding intermolecular interactions and predicting the orientation of the molecule when it approaches other reactants. acs.org

Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry plays a vital role in investigating the mechanisms of reactions involving this compound. acs.org By modeling the reaction pathways, chemists can gain a deeper understanding of how these transformations occur at a molecular level.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. libretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. libretexts.orgroutledge.com A lower activation energy corresponds to a faster reaction.

Computational methods can locate the geometry of the transition state and calculate its energy. lsu.edu For reactions involving this compound, such as nucleophilic substitution or elimination, transition state analysis can:

Confirm the proposed reaction mechanism.

Predict the stereochemical outcome of a reaction. msu.edu

Explain the regioselectivity observed in reactions, for example, why a nucleophile attacks a specific carbon atom. researchgate.net

For instance, in an SN2 reaction where the iodide is displaced by a nucleophile, calculations can model the backside attack and the trigonal bipyramidal transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

An energy profile diagram maps the energy of a chemical system as it progresses along the reaction coordinate from reactants to products. researchgate.net These profiles are constructed by calculating the energies of reactants, intermediates, transition states, and products.

For synthetic transformations involving this compound, energy profile calculations can:

Identify any intermediates that may be formed during the reaction.

Provide a thermodynamic picture of the reaction by showing the relative energies of reactants and products.

For example, in a base-induced elimination reaction of this compound, calculations could compare the energy profiles for the E2 and E1cb mechanisms to determine which is more likely to occur under specific conditions.

Transition State Analysis and Activation Energies

Conformational Analysis and Stability Studies

The three-dimensional shape or conformation of a molecule can significantly impact its reactivity and physical properties. cdnsciencepub.comresearchgate.net this compound, with its flexible alkyl chain, can exist in various conformations due to rotation around its single bonds.

Computational methods are used to perform conformational analysis by:

Identifying Stable Conformers: Systematically rotating the bonds and calculating the energy of each resulting geometry to find the low-energy, stable conformations.

Determining Relative Stabilities: Comparing the energies of the different stable conformers to determine their relative populations at a given temperature. The most stable conformer is the one with the lowest energy.

For this compound, key conformational considerations include the orientation of the iodo, carbonyl, and alkyl groups relative to each other. Steric and electronic interactions, such as dipole-dipole interactions between the C=O and C-I bonds, will influence the stability of different conformers. psu.edu Understanding the preferred conformation is crucial as it represents the molecule's ground state from which reactions will initiate. For instance, the accessibility of the α-protons for deprotonation in an elimination reaction will depend on the molecule's conformation. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Iodine
Carbon

Prediction and Interpretation of Spectroscopic Data (e.g., Calculated NMR Shifts, IR Frequencies)

The prediction of spectroscopic data for molecules like this compound is a powerful application of computational chemistry, enabling the theoretical elucidation of spectral features before or in conjunction with experimental analysis. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are central to these predictions.

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating nuclear shielding tensors, which are then converted into chemical shifts. nih.govresearchgate.netgaussian.comruc.dk Typically, a geometry optimization is first performed using a selected DFT functional, such as B3LYP, followed by a GIAO calculation at the same or a higher level of theory. nih.govmdpi.com The choice of basis set is crucial, with Pople-style basis sets like 6-31G(d) or larger ones often being employed for reasonable accuracy in routine calculations. nih.gov

A significant challenge in predicting the NMR spectrum for this compound is the presence of the iodine atom. Heavy atoms like iodine introduce substantial relativistic, or spin-orbit coupling, effects that can significantly alter the chemical shifts of nearby nuclei, particularly the carbon to which the halogen is attached. acs.org Standard GIAO calculations may not fully account for these effects, leading to discrepancies between calculated and experimental values that can be as large as 20-30 ppm for the iodinated carbon. acs.org More advanced computational approaches or empirical corrections are often necessary to achieve high accuracy for such compounds. acs.org

Infrared (IR) frequency calculations are typically performed analytically at the same level of theory as the geometry optimization. These calculations solve for the vibrational modes of the molecule, yielding their frequencies and intensities. For a ketone, the most prominent absorption is the carbonyl (C=O) stretch. In saturated aliphatic ketones, this peak appears strongly around 1715 cm⁻¹. orgchemboulder.com The presence of an electronegative α-substituent like iodine can slightly increase this frequency due to an inductive effect.

Based on these computational principles and known spectroscopic trends, a set of predicted data for this compound can be estimated. The following table provides illustrative values that would be expected from a DFT/GIAO calculation, acknowledging the potential for deviation in the absence of specific spin-orbit corrections.

Theoretical Studies of Bond Dissociation Energies and Halogen Effects

Theoretical studies of bond dissociation energy (BDE) provide fundamental insights into the chemical reactivity and stability of molecules. The BDE is defined as the standard enthalpy change (ΔH°) associated with the homolytic cleavage of a chemical bond, typically yielding two radical fragments. wikipedia.org For this compound, the C3-I bond is of particular interest, as its relative weakness is a key determinant of the compound's reactivity.

Computational methods, primarily DFT, are widely used to calculate BDEs. nih.govacs.org The energy of the parent molecule and the resulting radical fragments are calculated, and the BDE is determined from the difference in their enthalpies.

A well-established trend in halogenated organic compounds is the decrease in the carbon-halogen (C-X) bond strength as one moves down the group from fluorine to iodine. This is due to the increasing atomic size and the more diffuse valence orbitals of the heavier halogens, which results in poorer orbital overlap with carbon. Consequently, the C-I bond is the weakest among the carbon-halogen bonds. nih.govacs.org

The "halogen effect" in α-haloketones like this compound encompasses several factors. The electronegativity of the iodine atom withdraws electron density, influencing the electronic environment of the adjacent carbonyl group. However, the dominant characteristics of the iodine in this position are its large size, which creates significant steric hindrance, and the low C-I bond dissociation energy. This weak bond makes this compound a potential precursor for α-keto radicals via homolytic cleavage, which are valuable intermediates in organic synthesis. ustc.edu.cn The iodine atom also serves as an excellent leaving group in nucleophilic substitution reactions.

The following table illustrates the trend in BDEs for various carbon-halogen bonds in a simple alkane, which provides context for the expected C-I BDE in this compound. The presence of the α-keto group can further influence this value.

Table of Mentioned Compounds

Stereochemical Aspects in 3 Iodo 2 Hexanone Chemistry

Chirality at the Alpha-Carbon Center

The structure of 3-iodo-2-hexanone features a stereogenic center at the carbon atom alpha to the carbonyl group, specifically at the C3 position. This carbon is bonded to four different substituents: a hydrogen atom, an iodine atom, a methyl group (as part of the acetyl group), and a propyl group. The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers, designated as (R)-3-iodo-2-hexanone and (S)-3-iodo-2-hexanone, exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral entities, such as chiral reagents, catalysts, or biological receptors. The creation of a stereogenic center at the α-position of a ketone is a common feature in organic chemistry, and the resulting enantiomers can exhibit distinct biological activities. For instance, the S-enantiomers of 4-mercapto-2-hexanone have been noted for more pleasant fruity notes compared to their R-counterparts. polyu.edu.hk While specific biological activities for the enantiomers of this compound are not extensively documented, the principle of differential interaction remains.

The racemization of an optically active ketone can occur if the stereocenter is alpha to the carbonyl group, proceeding through an achiral enol or enolate intermediate. This process can be catalyzed by either acid or base.

Diastereoselectivity in Reactions Involving this compound

When a molecule containing a chiral center, such as this compound, undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The preferential formation of one diastereomer over another is known as diastereoselectivity. msu.edu

In the context of reactions involving this compound, diastereoselectivity is a key consideration. For example, in an aldol (B89426) reaction where the enolate of this compound reacts with an aldehyde, two new chiral centers can be formed, leading to the potential for four stereoisomers. The inherent chirality of the this compound can influence the stereochemical outcome at the newly formed chiral centers.

While specific studies on the diastereoselectivity of this compound are not prevalent, research on related α-halo ketones provides valuable insights. For instance, the aldol reaction of α-bromo ketones with aliphatic aldehydes, using a combination of titanium(II) chloride and copper, has been shown to proceed with high diastereoselectivity. oup.com Similarly, stereoselective crossed aldol reactions have been achieved via boron enolates generated from α-iodo ketones. oup.com An intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones has been demonstrated to produce cyclic products with high trans-selectivity, highlighting the influence of the iodine atom and reaction conditions on stereochemical control. organic-chemistry.org

The diastereoselectivity of such reactions is often influenced by factors such as the nature of the enolate (e.g., Z- or E-enolate), the presence of chelating metals, and the steric hindrance of the reactants.

Table 1: Factors Influencing Diastereoselectivity in Reactions of α-Halo Ketones

FactorDescriptionPotential Impact on this compound Reactions
Enolate Geometry The relative orientation of substituents on the enolate double bond (Z or E) can dictate the stereochemical approach of the electrophile.The method of enolate formation from this compound would be crucial in determining the diastereomeric ratio of the product.
Metal Chelation The use of metal ions that can coordinate with the carbonyl oxygen and the halogen can create a more rigid transition state, leading to higher diastereoselectivity.The choice of Lewis acid or metal counterion in reactions of this compound could significantly influence the stereochemical outcome.
Steric Hindrance The bulk of the substituents on both the enolate and the electrophile can favor the formation of the sterically least hindered diastereomer.The propyl group and the iodine atom in this compound would play a role in directing the approach of incoming reagents.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.The selection of an appropriate solvent would be important for optimizing the diastereoselectivity in reactions involving this compound.

Enantiomeric Excess Determination and Resolution Methods

A mixture of enantiomers where one is present in a greater amount than the other is described by its enantiomeric excess (ee). The determination of enantiomeric excess is crucial in asymmetric synthesis to quantify the success of a chiral induction. msu.edu For this compound, this would involve quantifying the amount of the (R)- and (S)-enantiomers in a sample.

Common methods for determining enantiomeric excess include:

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate the enantiomers, allowing for their quantification.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in an NMR spectrum, enabling the determination of their ratio.

Conversion to Diastereomers: Reaction of the enantiomeric mixture with a chiral, enantiomerically pure reagent (a chiral derivatizing agent) forms a mixture of diastereomers. These diastereomers have different physical properties and can be quantified by standard chromatographic or spectroscopic methods.

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as resolution, can be achieved through several methods. Kinetic resolution, for example, involves the differential reaction rate of the two enantiomers with a chiral reagent or catalyst. Ketoreductase-catalyzed kinetic resolution has been applied to iodo ketones, where one enantiomer is preferentially reduced to the corresponding alcohol, allowing for the separation of the unreacted ketone enantiomer. researchgate.net

Another approach is the formation of diastereomeric derivatives, as mentioned for ee determination. These diastereomers can be separated by conventional techniques like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the separated enantiomers of this compound.

Absolute Configuration Assignment (e.g., Cahn-Ingold-Prelog Rules)

The absolute configuration of the chiral center in each enantiomer of this compound is assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. doubtnut.comutsunomiya-u.ac.jp The assignment process involves the following steps:

Prioritize Substituents: The four groups attached to the chiral carbon (C3) are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic number receives higher priority.

Iodine (I) has the highest atomic number, so it is priority 1.

The carbonyl carbon of the acetyl group is bonded to an oxygen (and another carbon), while the first carbon of the propyl group is bonded to another carbon and hydrogens. Comparing the atoms attached to the chiral center, the carbonyl carbon (part of the C(O)CH₃ group) is considered next.

The carbon of the propyl group (CH₂CH₂CH₃) is priority 3.

Hydrogen (H) has the lowest atomic number and is priority 4.

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (hydrogen) is pointing away from the viewer.

Determine the Direction of Priority: The direction of the sequence from priority 1 to 2 to 3 is observed.

If the direction is clockwise, the configuration is assigned as (R) (from the Latin rectus for right).

If the direction is counter-clockwise, the configuration is assigned as (S) (from the Latin sinister for left).

Table 2: Cahn-Ingold-Prelog Priority Assignment for this compound

PriorityGroup Attached to C3Basis for Priority
1 -IHighest atomic number
2 -C(O)CH₃Carbon bonded to oxygen
3 -CH₂CH₂CH₃Carbon bonded to carbon
4 -HLowest atomic number

The absolute configuration of a chiral molecule is an intrinsic property and can be determined experimentally through techniques such as X-ray crystallography of a single crystal or by chemical correlation to a compound of known absolute configuration.

Derivatization Chemistry and Analog Development of 3 Iodo 2 Hexanone

Synthesis of Substituted 2-Hexanone (B1666271) Derivatives

As an α-halo ketone, 3-iodo-2-hexanone is an effective alkylating agent. wikipedia.org The iodine atom at the C-3 position can be readily displaced by a variety of nucleophiles, leading to a diverse range of substituted 2-hexanone derivatives while retaining the core keto-scaffold. This process is a cornerstone of its derivatization chemistry. dntb.gov.ua

The reaction with nucleophiles such as those based on nitrogen, oxygen, and sulfur is a common strategy. dntb.gov.uarsc.org For instance, treatment with primary or secondary amines can yield α-amino ketones. rsc.org Similarly, oxygen-based nucleophiles like alcohols or carboxylates can be used to synthesize α-alkoxy or α-acyloxy ketones, respectively. rsc.org Thiol-based nucleophiles react in a parallel fashion to produce α-thio ketones. rsc.org These transformations provide a direct route to α-heteroatom-substituted ketones, which are significant structural motifs in many biologically active molecules. rsc.org

Nucleophile ClassExample NucleophileProduct Class
NitrogenPrimary/Secondary Amine (R₂NH)α-Amino Ketone
OxygenAlcohol (R'OH) / Carboxylate (R'COO⁻)α-Alkoxy / α-Acyloxy Ketone
SulfurThiol (R'SH)α-Thio Ketone
CarbonEnolates, Organocupratesα-Alkylated Ketone

These substitution reactions are foundational for creating a library of 2-hexanone analogs with varied functionality at the C-3 position.

Transformation into Other Functional Group Classes (e.g., Alcohols, Carboxylic Acids, Amines)

Beyond simple substitution, the structure of this compound allows for its transformation into entirely different functional group classes.

Alcohols: The ketone moiety can be selectively reduced to a hydroxyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can convert this compound into 3-iodo-2-hexanol. Further reduction can remove the iodine atom, leading to 2-hexanol. Alternatively, α-hydroxylation methodologies, sometimes employing hypervalent iodine reagents on a ketone substrate, can replace the iodine with a hydroxyl group to form 3-hydroxy-2-hexanone. researchgate.netresearchgate.net

Carboxylic Acids: The Favorskii rearrangement is a characteristic reaction of α-halo ketones. wikipedia.org When this compound is treated with a strong base, such as an alkoxide, it can undergo rearrangement to form a carboxylic acid derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield an ester of a rearranged carbon skeleton, such as a methyl pentanoate derivative.

Amines: While direct conversion to a simple amine at the C-3 position is a substitution reaction (see 7.1), more complex transformations can be achieved. For example, α-halo ketones can react with amines to form α-halo imines, which serve as masked versions of the original ketone. wikipedia.org This allows for subsequent chemical modifications that might not be compatible with the parent ketone. wikipedia.org Furthermore, reductive amination of the ketone, potentially after dehalogenation, provides another route to amine-containing structures.

Formation of Carbon-Carbon Bonds through Coupling Reactions

The carbon-iodine bond in this compound makes it a suitable electrophile for transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds. chemie-brunschwig.chokstate.edu These reactions are fundamental in modern organic synthesis. mdpi.com

Several named cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst. chemie-brunschwig.chlibretexts.org Reacting this compound with an aryl or vinyl boronic acid would lead to the formation of 3-aryl-2-hexanone or 3-vinyl-2-hexanone, respectively.

Stille Coupling: In a Stille reaction, an organohalide is coupled with an organotin compound, also catalyzed by palladium. libretexts.org This provides another efficient route to attach new carbon-based substituents at the C-3 position. The mild conditions of the reaction are compatible with many functional groups, including ketones. chemie-brunschwig.ch

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. chemie-brunschwig.cheiu.edu This could be used to introduce alkenyl groups at the C-3 position of the hexanone skeleton.

Reformatsky-Type Reactions: A triethylborane-mediated Reformatsky-type reaction has been shown to work with α-iodo ketones. oup.com This process involves the formation of a boron enolate from the α-iodo ketone, which can then react with carbonyl compounds like aldehydes to form β-hydroxy ketones, effectively creating a new carbon-carbon bond. oup.com

Coupling ReactionCoupling PartnerResulting C-C Bond
Suzuki-MiyauraOrganoboron Reagent (R-B(OH)₂)C(sp²)-C(sp³) or C(sp)-C(sp³)
StilleOrganostannane Reagent (R-SnR'₃)C(sp²)-C(sp³) or C(sp)-C(sp³)
HeckAlkeneC(alkenyl)-C(sp³)
Reformatsky-TypeAldehyde/KetoneC(α to former C=O)-C(sp³)

Cyclization Reactions Utilizing the Iodinated Ketone Moiety for Heterocycle or Carbocycle Formation

The dual functionality of this compound makes it an excellent substrate for cyclization reactions, leading to the formation of a wide array of heterocyclic and carbocyclic structures. dntb.gov.ua The α-halo ketone moiety is a classic building block for synthesizing heterocycles. dntb.gov.uarsc.org

Heterocycle Formation:

Hantzsch Thiazole (B1198619) Synthesis: A well-established method involves the reaction of an α-halo ketone with a thioamide. Reacting this compound with a thioamide would lead to the formation of a substituted thiazole ring.

Imidazoles and Oxazoles: Similarly, reaction with amidines or amides can be used to construct imidazole (B134444) and oxazole (B20620) rings, respectively.

Fused Heterocycles: More complex cyclizations can be designed. For example, by attaching a suitable nitrogen-containing group to the hexanone chain, an intramolecular cyclization can be induced. Tandem reactions involving α-halo ketones are used to produce complex structures like tricyclic quinazolines. acs.org The reaction of iodo-derivatives with potassium ethylxanthate (B89882) can be a step in the synthesis of thieno[2,3-b]pyridines. researchgate.net

Carbocycle Formation:

Intramolecular Alkylation: If a carbon nucleophile, such as an enolate, is generated elsewhere in the molecule, it can displace the iodide at the C-3 position to form a new carbocyclic ring. For instance, a derivative of this compound with a terminal ester group could be induced to cyclize, forming a cyclopentanone (B42830) or cyclohexanone (B45756) derivative.

Radical Cyclization: An intramolecular radical addition can also be employed. For example, an unsaturated iodo-ketone can undergo reductive cyclization to form an α-carbonyl radical, which can then be trapped to form cyclic products. oup.com A related reaction involving 8-iodo-3-octen-2-one demonstrates the feasibility of a one-step cyclization-aldol condensation. oup.com

These cyclization strategies highlight the utility of this compound as a precursor for complex molecular architectures.

Future Research Directions and Emerging Areas

Development of Greener Synthetic Methodologies for Iodo Ketones

The synthesis of α-iodo ketones has traditionally relied on methods that can involve harsh reagents and produce significant waste. A major thrust of future research is the development of more sustainable and eco-friendly synthetic protocols.

Recent advancements have focused on replacing traditional iodinating agents with more benign alternatives. For instance, the use of molecular iodine in combination with an oxidizing agent is a promising green approach. researchgate.net Researchers have explored systems like 2-iodoxybenzoic acid (IBX)/I2 in water and ammonium (B1175870) iodide with Oxone® in aqueous media, which offer good to high yields of α-iodoketones from alkenes, alkynes, and secondary alcohols. researchgate.netmdpi.com Another approach involves the use of copper(II) oxide and iodine in methanol (B129727), providing a high-yielding and environmentally friendly alternative to conventional methods that often require acidic conditions or hazardous reagents. organic-chemistry.orgthieme-connect.com This method is notable for the multifunctional role of CuO, which acts as a catalyst, neutralizes the hydrogen iodide byproduct, and reoxidizes iodide to molecular iodine. organic-chemistry.orgthieme-connect.com

Electrochemical methods are also gaining traction as a green alternative. These methods utilize electrons as the reagent, avoiding the need for chemical oxidants. beilstein-journals.org For example, the in situ generation of α-iodoketones from ketones and iodide ions through constant current electrolysis has been demonstrated. beilstein-journals.org

Future work will likely focus on expanding the substrate scope of these greener methods, improving their efficiency, and adapting them for large-scale industrial applications. The development of catalytic systems that can operate under milder conditions, in greener solvents like water or bio-based solvents, and with higher atom economy will be a key area of investigation. mdpi.com

Table 1: Comparison of Greener Synthetic Methodologies for Iodo Ketones

MethodReagentsAdvantagesDisadvantages
Oxidative Iodination I2 with IBX, Oxone®, or H2O2Good to high yields, uses water as a solvent. researchgate.netmdpi.comMay require stoichiometric oxidants.
Copper-Catalyzed Iodination CuO and I2 in methanolHigh yields, neutral conditions, reagent recycling. organic-chemistry.orgthieme-connect.comRequires a metal catalyst.
Electrochemical Synthesis Ketones, iodide ionsAvoids chemical oxidants, green. beilstein-journals.orgMay require specialized equipment.
Iridium-Catalyzed Aerobic Oxidative Iodination Allylic alcohols, I2, NaNO2, O2High yields, single constitutional isomers. researchgate.netRequires a precious metal catalyst.

Applications in Complex Molecule Synthesis

α-Iodo ketones are highly valued intermediates due to their reactivity with a wide range of nucleophiles, enabling the formation of diverse and complex molecules. thieme-connect.com Future research will undoubtedly focus on leveraging this reactivity for the efficient synthesis of natural products, pharmaceuticals, and other high-value compounds.

The Hantzsch condensation, a well-known method for synthesizing thiazoles, often utilizes α-halo ketones as starting materials. beilstein-journals.org The in situ generation of α-iodo ketones for this reaction streamlines the process, avoiding the need to prepare and isolate the halogenated intermediate. beilstein-journals.org This approach has been successfully applied to the synthesis of 2-aminothiazoles, which are prevalent in many biologically active molecules. beilstein-journals.org

Furthermore, α-iodo ketones serve as precursors for other important functional groups. For example, they can be readily converted to α-amino ketones, a structural motif found in numerous medicinal compounds. rsc.orgrsc.org The development of one-pot procedures for the synthesis of α-amino ketones from ketones via an in situ generated α-iodo ketone intermediate is a significant advancement. rsc.org

The utility of α-iodo ketones also extends to the synthesis of complex heterocyclic systems. For instance, they react with 2-amino-1,3-benzothiazole to form imidazo[2,1-b]benzothiazoles, a class of compounds with potential pharmacological applications. nih.gov

Future investigations will likely explore new tandem reactions and multi-component reactions involving α-iodo ketones to build molecular complexity rapidly. The development of stereoselective transformations of α-iodo ketones will also be a major focus, enabling the synthesis of chiral molecules with high enantiomeric purity.

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The application of advanced in situ spectroscopic techniques is poised to provide unprecedented insights into the reactive intermediates and transition states involved in the formation and reactions of α-iodo ketones.

Techniques such as in situ NMR, IR, and Raman spectroscopy can monitor reaction progress in real-time, allowing for the identification of transient species that are often missed by traditional analytical methods. For example, in situ NMR has been used to monitor the reaction of acetophenone (B1666503) with iodine in the presence of copper(II) oxide, providing evidence for the proposed reaction mechanism. thieme-connect.com

Computational studies, such as Density Functional Theory (DFT), can complement experimental observations by providing detailed energetic and structural information about reaction pathways. up.ac.za DFT calculations have been used to investigate the mechanism of the iridium-catalyzed synthesis of α-iodoketones from allylic alcohols, shedding light on the key steps of the transformation. researchgate.net

Future research in this area will likely involve the combined application of multiple in situ spectroscopic techniques and computational modeling to unravel complex reaction networks. This will enable a more rational design of catalysts and reaction conditions to control selectivity and improve yields. For instance, understanding the factors that govern the regioselectivity of iodination in unsymmetrical ketones is a key challenge that can be addressed through these advanced mechanistic studies. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way organic synthesis is performed, offering advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.com The integration of α-iodo ketone synthesis and subsequent transformations into continuous flow systems is a promising area for future research.

Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. beilstein-journals.org This is particularly beneficial for reactions involving unstable intermediates or hazardous reagents. For example, a continuous flow process for the synthesis of α-halo ketones from N-protected amino acids has been developed, which avoids the need to handle the hazardous reagent diazomethane. nih.govacs.org While this specific example focuses on α-chloro and α-bromo ketones, the principles can be extended to the synthesis of α-iodo ketones.

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions. These systems can perform a large number of experiments in a short period, systematically varying reaction parameters to identify optimal conditions.

Future work will focus on developing robust and scalable flow processes for the synthesis of 3-iodo-2-hexanone and other α-iodo ketones. This will involve the design of novel reactor configurations and the integration of in-line analytical techniques for real-time monitoring and optimization. The development of fully automated systems that can perform multi-step syntheses involving α-iodo ketone intermediates will be a major goal, enabling the rapid production of libraries of complex molecules for drug discovery and other applications.

Exploration of New Catalytic Systems for Selective Transformations

The development of novel catalytic systems is central to advancing the chemistry of α-iodo ketones. Future research will focus on discovering new catalysts that can promote selective transformations of these versatile intermediates.

While iridium(III) complexes have proven effective for the synthesis of α-iodoketones from allylic alcohols, the exploration of catalysts based on more abundant and less expensive metals is an important goal. researchgate.net Copper-based systems have already shown promise for the direct α-iodination of aromatic ketones, and further development in this area is expected. organic-chemistry.orgthieme-connect.com

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal-based systems. beilstein-journals.org For example, amino acids have been used as organocatalysts for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones, proceeding through an in situ generated α-iodo ketone. beilstein-journals.org Future research will likely explore a wider range of organocatalysts for various transformations of α-iodo ketones.

Photoredox catalysis is another emerging area that holds great potential. beilstein-journals.org Visible-light-mediated reactions offer a mild and sustainable approach to organic synthesis. Recently, a visible-light-triggered radical-radical cross-coupling of N-alkenoxypyridinium salts and NaI has been developed for the synthesis of α-iodo ketones, utilizing N-heterocyclic carbenes as stabilizers. organic-chemistry.org

The development of enantioselective catalytic systems is a particularly important frontier. Chiral catalysts can be used to control the stereochemical outcome of reactions, leading to the synthesis of single enantiomers of chiral molecules. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often associated with a specific stereoisomer.

Table 2: Emerging Catalytic Systems for Iodo Ketone Chemistry

Catalytic SystemTransformationAdvantagesKey Research Direction
Earth-Abundant Metal Catalysts α-IodinationLower cost, reduced environmental impact. organic-chemistry.orgthieme-connect.comExpanding substrate scope and improving efficiency.
Organocatalysis Synthesis of heterocyclesMetal-free, environmentally benign. beilstein-journals.orgDiscovery of new organocatalysts for diverse transformations.
Photoredox Catalysis α-IodinationMild reaction conditions, uses visible light. beilstein-journals.orgorganic-chemistry.orgExploring new photocatalytic cycles and applications.
Enantioselective Catalysis Asymmetric transformationsAccess to chiral molecules with high enantiopurity.Development of new chiral catalysts and stereoselective reactions.

Q & A

Q. What are the primary synthetic routes for 3-Iodo-2-hexanone, and how can reaction conditions be optimized to improve yield?

Answer :

  • Nucleophilic substitution : Reacting 2-hexanone derivatives with iodine sources (e.g., I₂/KI in polar aprotic solvents) under controlled temperatures (40–60°C) .
  • Oxidative iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine at the ketone α-position; monitor reaction progress via TLC or GC-MS .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry (e.g., 1.2–1.5 eq iodine source) to minimize byproducts. Validate purity using column chromatography and NMR .

Q. How can the stability of this compound under varying storage conditions (e.g., light, temperature) be assessed?

Answer :

  • Accelerated degradation studies : Expose samples to UV light (254 nm) or elevated temperatures (40–60°C) for 24–72 hours. Monitor decomposition via HPLC or FTIR for iodine loss or ketone oxidation .
  • Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photolytic cleavage of the C–I bond .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for volatile iodine release mitigation .
  • Waste management : Collect iodinated waste separately; neutralize with sodium thiosulfate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura) be resolved?

Answer :

  • Source analysis : Compare reaction conditions (e.g., catalyst loading, ligand choice, solvent) across studies. For example, Pd(PPh₃)₄ in DMF may favor side reactions vs. Pd(OAc)₂ in toluene .
  • Controlled replication : Systematically vary one parameter (e.g., base strength: K₂CO₃ vs. Cs₂CO₃) while holding others constant. Use kinetic studies (e.g., in situ IR) to track intermediate formation .

Q. What computational methods (e.g., DFT, MD simulations) are suitable for predicting the regioselectivity of this compound in nucleophilic attacks?

Answer :

  • DFT modeling : Calculate Fukui indices to identify electrophilic hotspots (C-3 vs. C-4 positions). Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .
  • Solvent effects : Incorporate implicit solvent models (e.g., PCM for acetone) to assess steric/electronic influences on transition states .

Q. How can metabolomic studies elucidate the biological interactions of this compound with cytochrome P450 enzymes?

Answer :

  • In vitro assays : Incubate this compound with recombinant CYP isoforms (e.g., CYP3A4) and NADPH. Monitor metabolites via LC-HRMS; compare retention times with synthetic standards .
  • Docking simulations : Use AutoDock Vina to predict binding affinities at enzyme active sites; validate with site-directed mutagenesis .

Q. What strategies address reproducibility challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer :

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during alkylation steps .
  • Catalytic asymmetric iodination : Screen chiral ligands (e.g., BINAP or Salen complexes) with Pd or Cu catalysts. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

Methodological Guidance

Q. Designing experiments to validate the thermodynamic stability of this compound

  • DSC/TGA : Measure decomposition onset temperatures and enthalpy changes under N₂ atmosphere .
  • Kinetic stability : Perform Arrhenius analysis using variable-temperature NMR to calculate activation energy for C–I bond cleavage .

Q. Resolving spectral ambiguities in characterizing this compound derivatives

  • 2D NMR : Use HSQC and HMBC to assign carbonyl (¹³C ~210 ppm) and iodine-adjacent proton couplings (³J = 4–6 Hz) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm fragmentation patterns in EI-MS .

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